molecular formula C12H14O2 B3328041 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid CAS No. 41068-24-0

6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

Cat. No.: B3328041
CAS No.: 41068-24-0
M. Wt: 190.24 g/mol
InChI Key: WBFIRUDKSRDFDW-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carboxylic acid is an organic compound with the molecular formula C12H14O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of benzoannulene derivatives in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulene-5-carboxylic acid
  • 6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid
  • 9-Oxo-6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carboxylic acid

Uniqueness

6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carboxylic acid is unique due to its specific substitution pattern on the benzoannulene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-7-6-9-4-2-1-3-5-10(9)8-11/h6-8H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFIRUDKSRDFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Reactant of Route 3
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Reactant of Route 4
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

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